N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
Description
N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a thiophene ring, and various aromatic substituents
Properties
Molecular Formula |
C29H25N3OS2 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C29H25N3OS2/c1-21-14-16-23(17-15-21)26-28(31-27(33)25-13-8-20-34-25)35-29(30-24-11-6-3-7-12-24)32(26)19-18-22-9-4-2-5-10-22/h2-17,20H,18-19H2,1H3,(H,31,33) |
InChI Key |
MXSBRZZRHREYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate then undergoes cyclization with a thiazole derivative under acidic conditions to form the thiazole ring. Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]-2-thiophenecarboxamide
- N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]-2-thiophenecarboxamide
Uniqueness
N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse structural components, including thiophene and thiazole rings, which are often associated with significant biological activities. The compound's potential applications span antimicrobial properties and anticancer effects, making it a subject of interest in pharmaceutical research.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H25N3OS2 |
| Molecular Weight | 485.65 g/mol |
| IUPAC Name | N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide |
| Functional Groups | Thiophene ring, thiazole moiety, amide group |
This unique combination of functional groups enhances its reactivity and interaction with biological targets, potentially leading to various therapeutic effects.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, a study found that compounds with similar thiazole structures exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines . The compound's ability to interact with proteins involved in cell cycle regulation suggests it could be a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Antitumor Efficacy : A study focusing on thiazole derivatives found that substitutions on the phenyl ring significantly influenced cytotoxic activity. The presence of electron-donating groups at specific positions enhanced activity against cancer cells . This suggests that structural modifications in N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide could optimize its anticancer properties.
- Mechanisms of Action : Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its biological activity . Further investigations into its binding affinities and interactions with specific receptors are necessary to elucidate the detailed mechanisms.
Comparative Analysis with Similar Compounds
The biological activities of N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can be compared to other structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methylthiazole | Contains thiazole ring | Antimicrobial properties |
| Phenothiazine | Contains sulfur and nitrogen heterocycles | Antipsychotic effects |
| Benzothiazole | Similar heterocyclic structure | Antitumor activity |
The unique combination of thiophene and thiazole rings in N-[(2E)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-y]thiophene-2-carboxamide may enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
